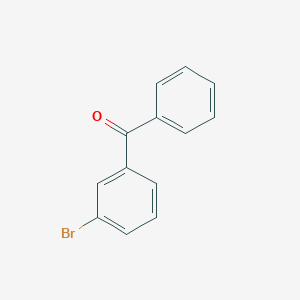

3-Bromobenzophenone

Descripción

Overview of Benzophenone (B1666685) Derivatives in Chemical Sciences

Benzophenone and its derivatives are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This structural motif is not only chemically robust but also serves as a versatile scaffold in numerous areas of chemical science. nih.gov In medicinal chemistry, the benzophenone framework is found in a variety of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. guidechem.comnih.gov The specific biological activity is often dictated by the nature and position of substituents on the aryl rings. guidechem.com

Furthermore, benzophenone derivatives are pivotal in photochemistry, where they are widely used as photosensitizers. chemicalbook.com The carbonyl group can absorb ultraviolet light, leading to an excited state that can initiate various chemical reactions. This property is exploited in industrial applications such as UV curing of inks and coatings. chemicalbook.com In organic synthesis, the benzophenone core can be chemically modified in numerous ways, making these compounds valuable building blocks for the construction of more complex molecules. nih.gov

Significance of Brominated Benzophenones in Organic Synthesis

The introduction of a bromine atom onto the benzophenone scaffold, creating brominated benzophenones, significantly enhances their utility in organic synthesis. Bromine is an excellent leaving group, making these compounds ideal precursors for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. guidechem.com

Moreover, the bromine atom can be converted into other functional groups through nucleophilic substitution or organometallic chemistry, further expanding the synthetic possibilities. The position of the bromine atom on the phenyl ring also influences the reactivity and electronic properties of the molecule, allowing for fine-tuning of its chemical behavior.

Academic Rationale for Investigating 3-Bromobenzophenone

The specific academic interest in this compound stems from its utility as a versatile intermediate and a model system for studying the influence of substituent position on molecular properties. aip.org Researchers are particularly interested in how the placement of the bromine atom at the meta position of one of the phenyl rings affects the compound's electronic structure, reactivity, and solid-state properties compared to its ortho- and para-isomers (2-Bromobenzophenone and 4-Bromobenzophenone). aip.org

One key area of investigation is the impact of the bromine atom's position on the macroscopic and spectroscopic properties of brominated benzophenones. aip.org Studies have shown that the position of the bromine atom influences properties such as melting point and vibrational spectra. For instance, the FT-Raman and low-frequency Raman spectra of this compound have been obtained and analyzed to understand its unique vibrational modes. aip.org

Furthermore, this compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. guidechem.com Its ability to participate in various chemical reactions makes it an important tool for creating novel compounds with tailored properties. The study of its crystal structure and phosphorescence spectra also provides fundamental insights into its solid-state behavior and photophysical properties. aip.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1016-77-9 |

| Molecular Formula | C₁₃H₉BrO |

| Molecular Weight | 261.11 g/mol |

| Melting Point | 74.5-77.5 °C |

| Appearance | Off-white to beige-yellowish or orange powder |

Research Findings on Bromobenzophenone Isomers

| Isomer | Key Research Focus | Notable Findings |

|---|---|---|

| 2-Bromobenzophenone | Structural and spectroscopic properties | Previously studied using various experimental techniques. aip.org |

| This compound | Spectroscopic and thermal properties | FT-Raman and low-frequency Raman spectra obtained for the first time, enabling comparative studies. aip.org |

| 4-Bromobenzophenone (B181533) | Structural, photoluminescence, thermal, and spectroscopic properties | Well-characterized, serving as a point of comparison for the other isomers. aip.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUMUNIJQMSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144045 | |

| Record name | 3-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-77-9 | |

| Record name | 3-Bromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromobenzophenone

Classical Synthetic Routes

Traditional methods for synthesizing 3-Bromobenzophenone primarily rely on foundational reactions in organic chemistry, such as Friedel-Crafts acylation and direct electrophilic aromatic substitution.

A predominant method for constructing the this compound backbone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an appropriate acylating agent. masterorganicchemistry.com

This synthetic pathway is a two-step process. The first step involves the conversion of the starting material, 3-Bromobenzoic acid, into a more reactive derivative, 3-Bromobenzoyl chloride. This acid chloride intermediate is then used in the second step to acylate benzene to yield the final product, this compound.

Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into their corresponding acid chlorides. masterorganicchemistry.com The reaction between 3-Bromobenzoic acid and thionyl chloride produces 3-Bromobenzoyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The volatile nature of these byproducts simplifies the purification process as they can be easily removed from the reaction mixture. rsc.org This conversion is a crucial activation step, as acid chlorides are significantly more reactive acylating agents than their parent carboxylic acids.

The general mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride.

Table 1: Reagents in Acid Chloride Formation

| Reagent | Formula | Role | Byproducts |

|---|---|---|---|

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | Starting Material | - |

| Thionyl Chloride | SOCl₂ | Chlorinating Agent | SO₂, HCl |

In the subsequent Friedel-Crafts acylation step, a Lewis acid catalyst is essential. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. masterorganicchemistry.comgoogle.com The role of the Lewis acid is to activate the 3-Bromobenzoyl chloride by coordinating to the carbonyl oxygen or the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nucleophilic benzene ring to form a C-C bond. masterorganicchemistry.com

Typically, a stoichiometric amount of the Lewis acid is required because the catalyst forms a complex with the resulting ketone product, deactivating it for the remainder of the reaction. organic-chemistry.org The reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. The reaction is generally performed in an inert solvent to control the temperature and dissolve the reactants. researchgate.net

Table 2: Components of the Friedel-Crafts Acylation Step

| Component | Role | Mechanism of Action |

|---|---|---|

| Benzene | Substrate | Acts as the nucleophile, attacking the electrophilic acylium ion. |

| 3-Bromobenzoyl chloride | Acylating Agent | Provides the acyl group to be added to the benzene ring. |

An alternative classical route involves the direct electrophilic aromatic substitution of benzophenone (B1666685). In this method, benzophenone is treated with bromine (Br₂) in the presence of a catalyst, such as hydrobromic acid. The carbonyl group of benzophenone is a deactivating group and a meta-director for electrophilic substitution. Consequently, the incoming bromine electrophile is directed to the meta-position (carbon 3) of one of the phenyl rings, yielding this compound.

Friedel-Crafts Acylation Approaches

Advanced Catalytic Synthesis

Modern synthetic chemistry has explored the use of transition metal catalysts to forge the key bonds in this compound, often under milder conditions than classical methods. One such advanced method involves a palladium-catalyzed cross-coupling reaction. This synthesis can be achieved by reacting 3-bromobenzoyl chloride with sodium tetraphenylborate in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]. guidechem.com This approach represents a departure from the traditional Lewis-acid-mediated Friedel-Crafts reaction, showcasing the utility of organometallic chemistry in constructing complex aromatic ketones.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org These reactions are valued for their mild reaction conditions and high tolerance for a wide range of functional groups. nobelprize.org The general mechanism for these processes, including the widely used Suzuki, Heck, and Negishi reactions, typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org This cycle allows for the precise construction of complex molecules from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate. wwjmrd.com This method is particularly effective for synthesizing biaryl compounds and has been successfully applied to the production of this compound and its analogs. mdpi.comtcichemicals.com The reaction's robustness, the commercial availability of starting materials, and the relatively low toxicity of the boron-based reagents contribute to its widespread use in both academic research and industrial applications. nih.gov

The synthesis of this compound can be efficiently achieved via the Suzuki-Miyaura coupling of 3-bromobenzoyl chloride with an arylboronic acid, such as phenylboronic acid. mdpi.com In this reaction, the highly reactive acyl chloride group serves as the electrophilic partner that couples with the nucleophilic organoboron reagent. mdpi.comresearchgate.net This specific transformation, known as acylodeboronation, directly yields the desired diaryl ketone structure. researchgate.net

The catalytic cycle begins with the oxidative addition of the acyl chloride to a Pd(0) complex. This is followed by a transmetalation step where the aryl group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the benzophenone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgresearchgate.net Research has demonstrated that under specific conditions, the reaction between 3-bromobenzoyl chloride and phenylboronic acid can produce this compound in significant yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Product | Observed Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzoyl Chloride | Phenylboronic Acid | Palladium Catalyst / Base | This compound | 64% | mdpi.com |

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the catalytic system employed. This system consists of a palladium source (pre-catalyst) and, typically, a supporting ligand. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a commonly used pre-catalyst that serves as a source of the active Pd(0) species required for the catalytic cycle. scielo.br

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Electron-donating and sterically bulky phosphine (B1218219) ligands are often essential for achieving high efficiency, particularly in challenging coupling reactions. nih.gov These ligands facilitate the key steps of oxidative addition and reductive elimination. nih.gov For instance, ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have demonstrated unprecedented activity, enabling reactions with low catalyst loadings and the synthesis of extremely hindered biaryls. nih.gov The choice of ligand can dramatically influence the reaction's speed, yield, and selectivity, and the development of new and improved ligand systems is an ongoing area of research. wwjmrd.com

The base is another crucial component in the Suzuki-Miyaura reaction, playing a multifaceted role. Its primary function is to activate the organoboron compound. The base reacts with the boronic acid to form a more nucleophilic borate anion (R-B(OH)₃⁻), which then participates more readily in the transmetalation step with the palladium-halide complex. semanticscholar.orgresearchgate.net

The choice and amount of base can significantly impact the reaction's outcome, including its yield and selectivity. researchgate.net Various bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. rsc.org Studies on related substrates have shown that K₂CO₃ can be a highly effective base. rsc.org

A key challenge in the synthesis of this compound from 3-bromobenzoyl chloride is selectivity. The starting material contains two electrophilic sites: the acyl chloride and the aryl bromide. mdpi.com While the acyl chloride is generally more reactive, under certain conditions, a second coupling reaction can occur at the aryl bromide site, leading to the formation of a biphenyl byproduct. mdpi.com A study noted the formation of this compound in 64% yield alongside a 36% yield of the double-coupled biphenyl product, highlighting the need for careful optimization of reaction conditions—including the base—to maximize selectivity for the desired mono-coupled product. mdpi.com

| Base | Reaction Yield (%) for 4-bromobenzophenone (B181533) coupling |

|---|---|

| K₃PO₄ | 80 |

| NaOAc | 75 |

| Na₂CO₃ | 85 |

| Cs₂CO₃ | 82 |

| K₂CO₃ | 94 |

Suzuki-Miyaura Cross-Coupling for Bromobenzophenone Synthesis

Other Transition Metal-Catalyzed Syntheses

While palladium catalysis is a dominant strategy, other transition metals are also instrumental in forging new carbon-carbon bonds. The exploration of alternative metal catalysts is driven by factors such as cost, availability, and the potential for unique reactivity patterns that can complement or surpass traditional palladium-based systems.

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative for constructing C-C bonds. Copper catalysts can facilitate a variety of coupling reactions, including the benzylation of terminal alkynes from benzyl bromides and multicomponent reactions for synthesizing complex heterocyclic structures like morpholines. rsc.orgnih.gov These methods capitalize on the unique reactivity of copper intermediates. For example, in some transformations, a copper carbenoid is proposed as a key intermediate that enables subsequent bond-forming events. nih.gov Although the direct copper-catalyzed synthesis of this compound from an acyl chloride and a boronic acid is less documented than its palladium-catalyzed counterpart, the broad utility of copper in cross-coupling chemistry suggests its potential for developing novel synthetic routes to diaryl ketones.

Reactivity and Reaction Mechanisms of 3 Bromobenzophenone

Nucleophilic Substitution Reactions

3-Bromobenzophenone can undergo nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. This reactivity is a key aspect of its chemical behavior, allowing for the introduction of various functional groups onto the benzophenone (B1666685) core. The benzoyl group, being electron-withdrawing, can activate the aryl halide towards nucleophilic attack, particularly when the reaction conditions facilitate the formation of an intermediate complex.

Displacement of Bromine Atom by Various Nucleophiles (e.g., Amines, Thiols)

The bromine atom on the 3-position of the benzophenone ring can be substituted by a range of nucleophiles, including amines and thiols. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

For instance, the reaction of this compound with amines can lead to the formation of 3-aminobenzophenone (B1265706) derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 3-(arylthio)benzophenones or 3-(alkylthio)benzophenones. The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. In some cases, the use of a strong base is necessary to deprotonate the nucleophile (e.g., thiol to thiolate) to increase its reactivity.

It has been noted that the displacement of a halide in activated aryl halides can occur with various nucleophiles. For example, aromatic nucleophilic substitution has been observed with aryl halides activated by benzoyl groups, resulting in the substitution of a dimethylamino group for the halide. calstate.edu While specific examples for this compound with a wide array of amines and thiols are part of broader studies on nucleophilic aromatic substitution, the general principle applies. The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, for instance, results in the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes, demonstrating a similar substitution pattern on a different aromatic system. rsc.org

Cross-Coupling Reactions

This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound serves as the aryl halide component in this reaction, allowing for the introduction of a vinyl group at the 3-position of the benzophenone scaffold.

A notable application of the Heck reaction involving this compound is the synthesis of 3-vinylbenzophenone. scielo.brresearchgate.netscispace.comscispace.comscielo.br This transformation is typically achieved by reacting this compound with ethylene (B1197577) gas in the presence of a palladium catalyst. scispace.com A common catalytic system for this reaction involves palladium(II) acetate (B1210297) [Pd(OAc)2] and a phosphine (B1218219) ligand, such as tri-o-tolylphosphine. scispace.com The reaction is generally carried out in a suitable solvent like acetonitrile (B52724) at elevated temperatures and pressures. scispace.com For example, the coupling of this compound with ethylene at 20 atm and 125°C, using a Pd(OAc)2/tri-o-tolylphosphine catalyst system, has been reported to produce 3-vinylbenzophenone in good yield (80%). scispace.com

The general mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the alkene, migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the vinylated product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Synthesis of 3-Vinylbenzophenone via Heck Coupling

| Reactants | Catalyst System | Solvent | Conditions | Product | Yield | Reference |

| This compound, Ethylene | Pd(OAc)2, tri-o-tolylphosphine | Acetonitrile | 125°C, 20 atm | 3-Vinylbenzophenone | 80% | scispace.com |

Palladacycles, which are organometallic compounds containing a palladium-carbon bond within a cyclic structure, have emerged as highly active and stable catalysts for Heck reactions. researchgate.net The kinetics and mechanism of Heck reactions using these catalysts have been the subject of detailed studies.

The kinetics of the arylation of n-butyl acrylate (B77674) with this compound using a monomeric palladacycle complex, [Pd(ppy)(PPh3)(OTs)] (where ppy = 2-phenylpyridine), has been investigated. researchgate.net These studies reveal the influence of various reaction parameters on the rate of the reaction.

Catalyst Concentration: The reaction rate was found to be first order with respect to the concentration of the palladacycle catalyst. researchgate.net

Substrate Concentration (n-butyl acrylate): The rate of the reaction showed a first-order dependence on the concentration of n-butyl acrylate at low concentrations, which then tends towards zero-order at higher concentrations. researchgate.net

Base Concentration (NaOAc): Similar to the alkene, the reaction rate is first-order with respect to the base concentration at lower levels and approaches zero-order as the concentration increases. researchgate.net The presence of a base is crucial in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle. scirp.org The effectiveness of different bases can vary, with inorganic bases like potassium carbonate and sodium carbonate often providing high yields. beilstein-journals.org

This compound Concentration: Interestingly, the reaction rate exhibits a non-linear dependence on the concentration of this compound, passing through a maximum as its concentration is varied. researchgate.net This observation has been attributed to the formation of inactive palladium species (such as PdX2, PdX3-, PdX42-, and Pd2X62-) at higher concentrations of the aryl halide. researchgate.net

These kinetic findings are crucial for optimizing the reaction conditions to achieve maximum efficiency in the synthesis of Heck coupling products derived from this compound. The palladacycle is often considered a reservoir for the catalytically active Pd(0) species. nih.gov

Table 2: Kinetic Dependencies in the Heck Reaction of this compound

| Reactant/Component | Order of Reaction | Conditions | Reference |

| Palladacycle Catalyst | First order | Studied at 413–433K | researchgate.net |

| n-Butyl Acrylate | First order, tending to zero order | At higher concentrations | researchgate.net |

| Sodium Acetate (Base) | First order, tending to zero order | At higher concentrations | researchgate.net |

| This compound | Passes through a maximum | - | researchgate.net |

Kinetics and Catalysis in Heck Reactions with Palladacycle Catalysts

Temperature Effects and Activation Energy Studies

The kinetics of the Heck arylation of n-butyl acrylate with this compound have been investigated at various temperatures (413–433K). researchgate.net The rate of this reaction demonstrates a dependency on temperature, which is a critical factor in determining reaction outcomes and efficiency. researchgate.net Studies on similar Heck reactions have shown that higher temperatures are often necessary, especially for less reactive aryl bromides, to achieve a significant reaction rate. uwindsor.ca The need for elevated temperatures, often above 100 °C, is attributed to the slow rate of the oxidative addition step at lower temperatures. uwindsor.ca

The Arrhenius equation, which relates the rate constant of a reaction to temperature and activation energy, is fundamental to understanding these effects. While specific activation energy values for the Heck reaction of this compound were not detailed in the provided search results, the general principles of chemical kinetics suggest that increasing the temperature provides the necessary energy to overcome the activation barrier for the reaction. In microwave-assisted organic synthesis, the rapid heating of the reaction mixture can lead to a significant increase in reaction rates, which is a result of purely thermal and kinetic effects rather than "non-thermal microwave effects". diva-portal.org

Mechanistic Insights and Inactive Palladium Species

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov The process is initiated by the oxidative addition of the aryl halide, such as this compound, to a Pd(0) species. liverpool.ac.uk However, the catalytic cycle can be hampered by the formation of inactive palladium species.

In some cases, a portion of the Pd(0) species may not undergo complete oxidation, leading to the formation of inactive palladium black. researchgate.net The presence of certain anions, like halides, can also influence the catalytic activity. For instance, an excess of bromide ions has been shown to have an inhibitory effect on the Heck reaction, possibly due to the formation of inactive palladium complexes through coordination. nih.gov The formation of various palladium species such as PdX₂, PdX₃⁻, PdX₄²⁻, and Pd₂X₆²⁻ has been proposed to explain the observation of a maximum rate at a certain concentration of this compound in its reaction with n-butylacrylate. researchgate.net

Palladacycles, which are stable palladium complexes, have been used as catalyst precursors. researchgate.net These are often considered reservoirs for the catalytically active Pd(0) species. researchgate.net The reduction of a palladacycle to an unknown Pd(0) species has been proposed as a key step in initiating the traditional Heck catalytic cycle. uwindsor.ca The stability of these palladacycles at high temperatures makes them advantageous for reactions involving less reactive substrates. uwindsor.ca

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes. scirp.org

While a specific study detailing the synthesis of 3-Ethynylbenzophenone from this compound via Sonogashira coupling was not found in the search results, the general mechanism involves the reaction of an aryl halide with a terminal alkyne. wikipedia.org In this context, this compound would serve as the aryl halide. The reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base, such as an amine, which also can act as the solvent. wikipedia.org The use of a copper(I) co-catalyst is common to increase the reactivity, though its presence can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org To circumvent this, copper-free Sonogashira protocols have been developed. organic-chemistry.org

Suzuki-Miyaura Coupling (as a substrate for further reactions)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. researchgate.net this compound can act as a substrate in these reactions, allowing for the introduction of various aryl or vinyl groups at the 3-position of the benzophenone core. researchgate.net

A reaction between this compound and (4-methoxyphenyl)magnesium bromide has been described. In this specific protocol, this compound is treated with 1.7 equivalents of (4-methoxyphenyl)magnesium bromide in dry tetrahydrofuran (B95107) (THF) at -20°C. The reaction mixture is then warmed to 25°C and stirred for 24 hours, yielding (3-Bromophenyl)(4-methoxyphenyl)methanone with a 25% yield. This reaction is a form of cross-coupling, though it utilizes a Grignard reagent rather than the more typical boronic acids or esters used in traditional Suzuki-Miyaura couplings.

Reaction Details for the Synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone:

| Reactant | Molar Equivalent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| This compound | 1.0 | THF | -20°C to 25°C | 24 h | 25% |

Functional Group Transformations of the Carbonyl Moiety

The carbonyl group of this compound can undergo various transformations. One common reaction is the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (B1222165). Another significant transformation is the McMurry coupling reaction, which involves the reductive coupling of carbonyl compounds in the presence of low-valent titanium reagents to produce olefins. rsc.org For instance, the intermolecular McMurry coupling of 4-bromobenzophenone (B181533) yields 1,2-bis(4-bromophenyl)-1,2-diphenylethenes. rsc.org While this example uses the 4-bromo isomer, the reactivity is indicative of the potential for this compound to undergo similar transformations. The reaction proceeds through the formation of a ketyl radical intermediate, which then dimerizes to form a pinacol (B44631) that is subsequently deoxygenated to the olefin. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| n-butyl acrylate |

| 3-Ethynylbenzophenone |

| (4-methoxyphenyl)magnesium bromide |

| (3-Bromophenyl)(4-methoxyphenyl)methanone |

| sodium borohydride |

| 4-bromobenzophenone |

Reduction to Hydroxyl Groups

The carbonyl group of this compound can be readily reduced to a secondary alcohol, (3-bromophenyl)(phenyl)methanol. This transformation can be achieved through various methods, including chemical reduction with hydride reagents and electrochemical methods.

One common method for the reduction of ketones is the use of sodium borohydride (NaBH₄). In a typical procedure, this compound is treated with NaBH₄ in a protic solvent such as methanol (B129727) to yield the corresponding alcohol. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product. A similar reduction has been documented for the related compound (3-bromophenyl)(4-methoxyphenyl)methanone, which is reduced to (3-bromophenyl)(4-methoxyphenyl)methanol (B1290137) using NaBH₄ in methanol.

The electrochemical reduction of this compound has also been investigated. This process involves the transfer of electrons to the molecule, typically following an ECE (Electron transfer-Chemical step-Electron transfer) type mechanism. researchgate.net The initial electron transfer leads to the formation of a this compound radical anion. researchgate.net Studies on the reduction of benzophenone in aprotic solvents have shown that the process occurs in two successive one-electron steps, first producing the radical anion and then the dianion. researchgate.net The stability and subsequent reactions of these intermediates are influenced by the solvent and the presence of proton donors. The electrochemical reduction process can be influenced by factors such as ultrasound, which can affect the chemical steps of the reaction mechanism. researchgate.netpsu.edu

Catalytic hydrogenation can also be employed for the reduction of the carbonyl group. However, in the case of halogenated compounds like this compound, dehalogenation can be a significant side reaction. For instance, the catalytic hydrogenation of 4-bromobenzophenone using palladium or platinum catalysts supported on a porous organic polymer (POP) resulted in dehalogenation and other subsequent reactions. unibuc.ro

Furthermore, asymmetric reduction of the carbonyl group can be achieved to produce enantiomerically enriched alcohols. While specific studies on the asymmetric reduction of this compound are not widely detailed in the provided sources, the successful asymmetric reduction of its isomer, 2'-bromobenzophenone, to (S)-(2-bromophenyl)(phenyl)methanol with high enantiomeric excess using a borane (B79455) dimethyl sulfide (B99878) complex and a chiral oxazaborolidine catalyst suggests that similar methodologies could be applied to this compound. beilstein-journals.org

Table 1: Examples of Reduction Reactions of Brominated Benzophenones

| Substrate | Reagent/Method | Product | Reference |

|---|---|---|---|

| (3-Bromophenyl)(4-methoxyphenyl)methanone | Sodium borohydride (NaBH₄) in methanol | (3-Bromophenyl)(4-methoxyphenyl)methanol | |

| This compound | Electrochemical reduction | (3-Bromophenyl)(phenyl)methanol (via radical anion) | researchgate.net |

| 2'-Bromobenzophenone | Borane dimethyl sulfide / (S)-(-)-2-methyl-CBS-oxazaborolidine | (S)-(2-Bromophenyl)(phenyl)methanol | beilstein-journals.org |

| 4-Bromobenzophenone | Catalytic hydrogenation (Pd/POP or Pt/POP) | Products of dehalogenation and hydrogenation | unibuc.ro |

Applications in Advanced Organic Synthesis

Pharmaceutical Intermediates

3-Bromobenzophenone is a recognized intermediate in organic and pharmaceutical synthesis. chemicalbook.com Its utility stems from the presence of the bromine atom, which can be readily substituted or used in cross-coupling reactions to build more complex molecular frameworks essential for biological activity.

A primary application of this compound is as a key starting material for the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). scielo.brresearchgate.netmdpi.com Several synthetic routes leveraging transition-metal catalyzed reactions have been developed for this purpose.

One prominent pathway involves a palladium-catalyzed Heck coupling reaction between this compound and ethylene (B1197577) to produce 3-vinylbenzophenone. scielo.brscielo.brresearchgate.net This intermediate is then subjected to a palladium-catalyzed carbonylation, which selectively yields isopropyl α-(3-benzoylphenyl) propionate (B1217596) with high regioselectivity (>99.5%) and in a high yield (95%). scielo.brscielo.brresearchgate.net The final step to obtain Ketoprofen is the hydrolysis of this ester, which proceeds in a 90% yield. scielo.brresearchgate.net

An alternative route begins with the palladium-catalyzed coupling of this compound with an acetylene (B1199291) equivalent to form 3-ethynylbenzophenone. scielo.brscispace.com This alkyne undergoes a subsequent palladium-catalyzed carbonylation to produce methyl α-(3-benzoylphenyl) acrylate (B77674). scielo.brscielo.br Hydrolysis of the resulting ester, followed by asymmetric hydrogenation using a chiral catalyst like Ru-(S)-BINAP, yields the enantiomerically enriched (S)-Ketoprofen. scielo.brscielo.brscispace.com More recent studies have also explored the Suzuki-Miyaura cross-coupling reaction to prepare the this compound intermediate itself. researchgate.netmdpi.com

| Pathway | Key Intermediate | Reaction Type | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|---|---|

| Vinyl Route | 3-Vinylbenzophenone | Heck Coupling | Ethylene, Pd(OAc)₂, tri-o-tolylphosphine | 80% | scielo.br |

| Isopropyl α-(3-benzoylphenyl) propionate | Carbonylation & Hydrolysis | CO, Isopropanol, Pd-catalyst; H₃O⁺ | 95% (Carbonylation), 90% (Hydrolysis) | scielo.br | |

| Alkyne Route | 3-Ethynylbenzophenone | Sonogashira/Hagihara Coupling | 2-methyl-3-butyn-2-ol, PdCl₂(PPh₃)₂, CuI | 79-86% (over two steps) | scispace.com |

| Methyl α-(3-benzoylphenyl) acrylate | Carbonylation | CO, Methanol (B129727), Pd-catalyst | 93% | scielo.brscispace.com |

Beyond its role in Ketoprofen synthesis, this compound is a versatile intermediate for a range of other biologically active molecules. Its structure allows for diverse reactivity, including participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and halogen-based substitutions, making it valuable for constructing complex pharmaceutical compounds. For example, benzophenone (B1666685) derivatives are core structures in various pharmacologically relevant agents, and the bromo-functionalization provides a convenient handle for synthetic elaboration. medchemexpress.com

Agrochemical Intermediates

The utility of this compound extends to the agrochemical industry, where it serves as a key intermediate in the synthesis of various crop protection agents. ontosight.aichemnet.com The benzophenone scaffold is present in some commercial agrochemicals, and the bromo-substituent on the phenyl ring facilitates the necessary chemical modifications to build the final active ingredients. buyersguidechem.combuyersguidechem.comalibaba.com

Precursors for Polymeric Materials

In the field of materials science, this compound and its isomers are valuable precursors for the synthesis of advanced polymeric materials. ontosight.ai The bromine atom allows the molecule to function as an initiator or a monomer in various polymerization reactions. For instance, studies on the closely related 4-bromobenzophenone (B181533) have shown its utility as an initiator in catalyst-transfer Suzuki coupling polymerizations to generate block copolymers. rsc.org Furthermore, bromobenzophenones can undergo Barbier polymerization to produce polytriphenylmethanol polymers, which may exhibit interesting photophysical properties like aggregation-induced emission (AIE). nih.gov Additionally, related diamino benzophenone compounds, which can be synthesized from halogenated precursors, are important monomers for producing high-performance, heat-resistant polymers such as polyamides and polyimides. google.com

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of 3-bromobenzophenone has been reported and serves as a key tool for its structural confirmation. researchgate.net The spectrum displays a complex pattern of signals in the aromatic region, which is characteristic of disubstituted and monosubstituted benzene (B151609) rings. The protons on the two phenyl rings experience different electronic environments, leading to distinct chemical shifts. The interpretation of these spectra relies on analyzing chemical shifts, signal integrations, and coupling patterns (ortho, meta, and para couplings) to assign specific protons. stackexchange.com

In one synthetic study, ¹H-NMR analysis of the crude reaction product was used to quantify the formation of this compound, which was determined to have formed with a 64% yield. researchgate.net

Table 1: Expected ¹H-NMR Data for this compound Note: This table represents generalized expected values for aromatic protons in a similar chemical environment. Exact values can vary based on solvent and spectrometer frequency.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Protons on the unsubstituted phenyl ring | ~7.4 - 7.8 | Multiplet (m) |

| Protons on the bromine-substituted phenyl ring | ~7.3 - 7.9 | Multiplet (m) |

X-ray Diffraction Studies

X-ray diffraction (XRD) is an essential technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined at room temperature using X-ray diffraction. aip.org These studies reveal the three-dimensional conformation of the molecule within the crystal lattice. A key structural feature is the relative orientation of the substituents; the carbon-bromine (C-Br) bond is oriented syn with respect to the carbonyl (C=O) bond. aip.org

The structural analysis has also been extended to derivatives. For instance, the nonlinear optical material 3-nitro-4-hydroxy-4′-bromobenzophenone was characterized by X-ray powder diffraction, confirming its orthorhombic crystal system. capes.gov.br

Table 2: Crystal Data for a this compound Derivative

| Compound | 3-nitro-4-hydroxy-4′-bromobenzophenone |

| Formula | C₁₃H₈BrNO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Parameters | a = 23.820(3) Å |

| b = 6.945(1) Å | |

| c = 7.545(1) Å | |

| Source: capes.gov.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. While transient absorption spectroscopy has been employed to study the excited-state ketyl radicals of various benzophenone (B1666685) derivatives, detailed standard UV-Vis absorption data specifically for this compound were not available in the reviewed literature. researchgate.netacs.org Such spectra are generally used to identify the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions like n→π* and π→π*.

Phosphorescence Spectroscopy

Phosphorescence spectroscopy is a powerful method for studying the triplet excited states of molecules. Investigations into the phosphorescence of this compound have revealed complex, temperature-dependent behavior. aip.org

The phosphorescence of crystalline this compound has been investigated over a broad temperature range, from 1.6 K to 297 K. aip.orgaip.org These studies show dramatic and complex changes in the emission spectra as a function of temperature. aip.org

At very low temperatures (1.6 K to 4.2 K), the phosphorescence spectrum is characterized by a well-defined monomeric emission. aip.orgaip.org This emission consists of five distinct vibrational bands that are associated with the stretching mode of the carbonyl (C=O) group. aip.org The fine structure of the primary 0–0 band at 1.6 K indicates the presence of luminescence from traps, which are likely located at crystallite boundaries. aip.org

As the temperature is increased, the spectrum evolves significantly. The emission from a global minimum energy state becomes noticeable at temperatures as low as 7 K. aip.org At all temperatures, the spectra contain two series of monomeric bands linked to the C=O stretching mode. aip.org However, above 70 K, a broad, structureless emission band of currently unknown origin appears in the red portion of the spectrum. aip.orgaip.org The center of this broad band shifts to lower energies (a red shift) as the temperature continues to increase. aip.org This complex behavior is thought to be related to the structural properties of the this compound molecule and its crystal lattice. aip.orgaip.org The experiments utilized a pulsed nitrogen laser with an emission wavelength of 337 nm for excitation. aip.org

Table 3: Summary of Temperature-Dependent Phosphorescence in Crystalline this compound

| Temperature Range | Observed Spectral Features |

| 1.6 K - 4.2 K | Well-defined monomeric emission; five vibrational bands from C=O stretch; fine structure in 0-0 band due to trap emission. aip.orgaip.org |

| ~7 K | Emission from a global minimum energy state becomes noticeable. aip.org |

| > 70 K | Appearance of a broad, structureless emission band in the red spectral region, which red-shifts with increasing temperature. aip.orgaip.org |

| 1.6 K - 297 K | Two series of monomeric bands associated with the C=O stretch are present at all temperatures. aip.org |

Analysis of Monomeric Bands and Broad Spectral Features

The phosphorescence spectra of this compound (3-BrBP) crystals exhibit distinct features that evolve with temperature. aip.orgaip.org At very low temperatures, from 1.6 to 4.2 K, the spectrum is characterized by well-defined monomeric bands. aip.org These bands are associated with the stretching mode of the carbonyl (C=O) group. aip.orgaip.org Specifically, the spectrum consists of five vibrational bands linked to the C=O group, with exciton (B1674681) and trap luminescence observed against the backdrop of their phonon wings. aip.org

A notable characteristic is the presence of two series of monomeric bands across all temperatures studied (1.6 K to 297 K). aip.orgaip.org This phenomenon is attributed to the emission from different minima of the triplet state of the molecule. aip.org By analogy with ortho-bromobenzophenone, one series can be assigned to emission from the global minimum of the triplet state. aip.org At approximately 25 K, the intensities of these two band series are nearly equal. aip.org

As the temperature increases above 70 K, a broad, structureless band emerges in the red region of the spectrum. aip.orgaip.org The origin of this band is not definitively known, and its center of gravity shifts to the red as the temperature rises. aip.orgaip.org This, along with other observed anomalies, is thought to be connected to the structural properties of both the this compound molecule and its crystal lattice. aip.orgaip.org

The fine structure of the 0–0 band at 1.6 K reveals emission from traps, which are likely located at crystallite boundaries. aip.org Furthermore, a broad maximum on the low-energy slope of this band corresponds to the emission of a metastable monomeric series, which becomes more intense with increasing temperature. aip.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the properties of brominated benzophenone isomers, providing insights into their vibrational and thermal characteristics. researchgate.netacs.orgacs.orgnih.gov These theoretical first-principles calculations are crucial for understanding phenomena observed in experimental measurements. researchgate.netacs.orgacs.orgnih.gov

DFT calculations are used to estimate the phonon dispersions and the vibrational density of states (VDOS) for benzophenone and its bromine derivatives. researchgate.netacs.orgacs.orgnih.gov These calculations help to understand the low-temperature specific heat of these molecular crystals. researchgate.net The VDOS, g(ω), and its reduced representation, g(ω)/ω², are determined from the calculated phonon dispersion relations, ω(k). acs.org Analysis of the VDOS can reveal an excess of vibrational states at low frequencies (around 1 THz), a feature known as the Boson peak (BP). researchgate.netacs.orgacs.orgnih.gov

The appearance of a Boson peak-like anomaly in the heat capacity of fully ordered molecular crystals like this compound is a result of strong interactions between acoustic (propagating) and low-energy optical (quasi-localized) phonons. researchgate.netacs.orgacs.orgnih.gov Two primary mechanisms have been identified through DFT studies: researchgate.netacs.orgacs.orgnih.gov

Acoustic-optic phonon avoided crossing: This interaction leads to a pseudo-van Hove singularity in the acoustic phonon branches. researchgate.netacs.orgacs.orgnih.gov

Piling up of low-frequency optical phonons: These optical phonons are quasi-degenerate with longitudinal acoustic modes, causing a surge in the VDOS at low energies. researchgate.netacs.orgacs.orgnih.gov

These interactions, particularly the avoided crossing phenomenon, enhance phonon-phonon scattering processes, which in turn decreases the thermal conductivity of the crystal. acs.orgnih.gov The quasi-localized nature of the low-energy optical modes results in very small phonon group velocities, further reducing heat conductivity at low temperatures. acs.orgnih.gov

Frozen-phonon calculations, a component of DFT studies, are performed to understand the anharmonic character of molecular crystals. researchgate.netacs.orgresearchgate.net These calculations for the first optical Γ phonon mode demonstrate the marked anharmonic nature of benzophenone-based molecular crystals. acs.orgresearchgate.net For instance, the low energies of these modes and the significant displacement of bromine atoms in compounds like 4-bromobenzophenone (B181533) highlight their anharmonicity. acs.orgresearchgate.net

Theoretical Prediction of Molecular and Electronic Structure

Quantum-chemical calculations have been instrumental in predicting the molecular structure of this compound. aip.org For an isolated molecule, these calculations have reliably shown that the C–Br bond is directed antiparallel (anti) to the C=O bond. aip.org This contrasts with the syn-orientation observed in the crystal structure at room temperature, where the C–Br bond points in the same direction as the C=O bond. aip.org

Furthermore, DFT methods are utilized to explore the electronic structure of substituted benzophenones. researchgate.net These studies help in understanding the steric and electronic effects of different substituents on the molecule's properties. researchgate.net A linear relationship has been established between experimentally measured reduction potentials and the DFT-calculated LUMO (Lowest Unoccupied Molecular Orbital) energies of various benzophenones. researchgate.net

Below is a table summarizing key computational findings for brominated benzophenones.

| Computational Method | Investigated Property | Key Findings | References |

| Density Functional Theory (DFT) | Phonon Dispersions, Vibrational Density of States (VDOS) | Estimated to understand low-temperature specific heat and identify Boson peak anomalies. | researchgate.netacs.orgacs.orgnih.gov |

| Density Functional Theory (DFT) | Acoustic-Optic Phonon Interactions | Revealed mechanisms like avoided crossing and piling up of optical phonons leading to Boson peak. | researchgate.netacs.orgacs.orgnih.gov |

| Frozen-Phonon Calculations | Anharmonicity | Demonstrated the marked anharmonic character of benzophenone-based molecular crystals. | researchgate.netacs.orgresearchgate.net |

| Quantum-Chemical Calculations | Molecular Structure | Predicted an anti-parallel orientation of C-Br and C=O bonds in isolated 3-BrBP molecules. | aip.org |

| Density Functional Theory (DFT) | Electronic Structure | Established a linear relationship between reduction potentials and calculated LUMO energies. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 3-bromobenzophenone itself can be achieved through methods like the Friedel-Crafts reaction between 3-bromobenzoyl chloride and benzene (B151609). chemicalbook.com However, the future of its application lies in sustainable catalytic reactions where it serves as a key precursor. Research is increasingly focused on developing catalytic systems that are more efficient, selective, and environmentally benign.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The Heck reaction, for instance, has been used to couple this compound with olefins like n-butylacrylate, with kinetic studies being performed using palladacycle catalysts to understand and optimize the reaction. researchgate.netcdnsciencepub.com In one application, this compound was converted to 3-vinylbenzophenone via a palladium-catalyzed Heck reaction, which was then subjected to carbonylation to produce an intermediate for the non-steroidal anti-inflammatory drug Ketoprofen. researchgate.net

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals. Nickel-based catalysts have emerged as a promising alternative. For example, Ni(I) complexes stabilized by N-heterocyclic carbene (NHC) ligands have shown catalytic activity in Kumada-Tamao-Corriu coupling reactions with substrates like this compound. nii.ac.jp Mechanistic studies on related bromobenzophenones suggest that Ni(I)/Ni(III) catalytic cycles may be viable pathways in Suzuki-Miyaura couplings, potentially avoiding intermediates that can lead to catalyst deactivation. oup.com

The principles of green chemistry are also driving innovation. researchgate.net This includes the development of mechanochemistry, where mechanical force is used to drive chemical reactions, often with minimal solvent. The combination of mechanochemistry and electrochemistry has been explored for the reduction of 4-bromobenzophenone (B181533), demonstrating a sustainable approach for reactions involving substrates with low solubility. rsc.org Such novel methods reduce reliance on hazardous reagents and energy-intensive processes, paving the way for more sustainable industrial applications. researchgate.net

A summary of catalytic applications involving this compound is presented below.

| Reaction Type | Catalyst System | Substrate | Product Application |

| Heck Coupling | Pd(dba)₂, PPh₃ | This compound | Intermediate for Ketoprofen researchgate.net |

| Heck Coupling | Palladacycle Complex | This compound | Arylated acrylates researchgate.net |

| Kumada Coupling | NiCl(IPr)L (L=PPh₃, pyridine) | This compound | Cross-coupled products nii.ac.jp |

| Suzuki-Miyaura | Ni(II)-MIC Complex | 4-Bromobenzophenone (analogous) | Biaryl derivatives oup.com |

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding the synthesis of new derivatives. For this compound, DFT calculations are used to understand its fundamental electronic and structural properties, which in turn allows for the rational design of new compounds for specific applications in materials science and medicinal chemistry.

DFT studies can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, calculations on this compound and its isomers have been used to analyze their crystal structures and phonon modes, which are important for understanding their behavior in solid-state materials. researchgate.netresearchgate.net The electron-withdrawing nature of the bromine atom and its effect on the electrophilicity of the carbonyl carbon can be quantified through DFT calculations of charge distribution, providing a theoretical basis for its reactivity in nucleophilic attack mechanisms.

A key area of application is in the design of derivatives with specific biological or photophysical functions. In the development of novel antifungal agents, a pyrazole (B372694) derivative was synthesized and its structure was studied. nih.gov DFT calculations were employed to determine the HOMO-LUMO energy gap, analyze the molecular electrostatic potential, and use Natural Bond Orbital (NBO) analysis to evaluate the molecule's stability. nih.gov Such computational insights help to establish structure-activity relationships, guiding the modification of the lead compound to enhance its desired properties. nih.gov

Furthermore, computational methods are used to predict the most reactive sites within a molecule. The calculation of Fukui and Parr functions for a β-ketoenol-pyrazole derivative helped to locate the electrophilic and nucleophilic centers, providing a guide for its expected chemical behavior. nih.gov This predictive power accelerates the discovery process by allowing researchers to prioritize synthetic targets that are most likely to possess the desired characteristics, whether for use as inhibitors, photosensitizers, or advanced materials. nih.gov

| Computational Method | Property Investigated | Application in Design |

| Density Functional Theory (DFT) | Charge distribution, bond lengths, dihedral angles. | Predicting reactivity at the carbonyl carbon. |

| DFT / NBO Analysis | HOMO-LUMO gap, molecular electrostatic potential, orbital stability. nih.gov | Guiding the design of derivatives with potential biological activity. |

| DFT / Phonon Calculations | Vibrational modes, heat capacity. researchgate.netresearchgate.net | Understanding solid-state properties for materials science applications. |

| Fukui/Parr Functions | Electrophilic and nucleophilic centers. nih.gov | Predicting reactive sites for further functionalization. |

Integration with High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid and parallel execution of a large number of experiments. youtube.comseqens.com This approach dramatically accelerates the discovery of new reactions and the optimization of reaction conditions, minimizing the consumption of time and valuable materials. youtube.com For a versatile substrate like this compound, HTE is a powerful tool for exploring the vast parameter space of modern catalytic reactions.

The HTE workflow typically involves the use of multi-well plates to screen numerous combinations of catalysts, ligands, solvents, bases, and temperatures simultaneously. youtube.combeilstein-journals.org For example, in the development of a Lewis acid-catalyzed addition of benzophenone (B1666685) imine to epoxides, a high-throughput screening of 48 different Lewis acids quickly identified Y(OTf)₃ as a highly effective catalyst under mild conditions. figshare.comacs.org A similar approach was used to optimize a palladium-catalyzed cross-coupling for the formation of arylnitromethanes from aryl bromides, including 4-bromobenzophenone. nih.gov The HTE results, which identified the best ligand and solvent combination, were then verified on a larger, traditional bench scale. nih.gov

HTE platforms are often integrated with advanced analytical techniques for rapid analysis. A 96-well electrochemical platform, coupled with high-throughput mass spectrometry, was used to optimize the electrosynthesis of benzophenone azine. nih.gov This setup allowed for the simultaneous screening of variables like electrode material, catalyst concentration, and applied potential, with heatmap analysis providing a clear visualization of the optimal conditions. nih.gov

The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms. beilstein-journals.org These algorithms can identify complex trends and predict optimal reaction conditions, creating a feedback loop that further accelerates the optimization process, sometimes leading to a "self-driving" laboratory for chemical synthesis. beilstein-journals.org The application of HTE to reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently performed on aryl bromides like this compound, showcases the potential of this technology to rapidly advance synthetic chemistry. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.